1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one
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Overview
Description
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with a pyrrolidine ring
Preparation Methods
The synthesis of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides are generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline . This reaction affords the spirocyclic compound in moderate yields. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include the use of strong acids or bases, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one can be compared with other spirocyclic compounds, such as:
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Used in drug design due to its three-dimensional structure and biological activity.
Indane-1,3-dione: Applied in medicinal chemistry and organic electronics.
The uniqueness of 1’-Methyl-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one lies in its specific fusion of indene and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1'-methylspiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one |
InChI |
InChI=1S/C13H15NO/c1-14-12(15)7-9-13(14)8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 |
InChI Key |
XILFWPPNQMHZFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC12CCC3=CC=CC=C23 |
Origin of Product |
United States |
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